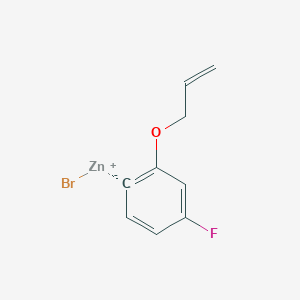
2-Allyloxy-4-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyloxy-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the allyloxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical transformations.
Preparation Methods
The synthesis of 2-Allyloxy-4-fluorophenylzinc bromide typically involves the reaction of 2-allyloxy-4-fluorobromobenzene with zinc in the presence of a suitable activator, such as a halide salt, in THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. Industrial production methods may involve scaling up this reaction in larger reactors with continuous monitoring of temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
2-Allyloxy-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Addition Reactions: The compound can add to electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to modify the functional groups on the phenyl ring.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Major products formed from these reactions depend on the specific electrophile or coupling partner used but generally include substituted aromatic compounds .
Scientific Research Applications
2-Allyloxy-4-fluorophenylzinc bromide is used in various scientific research applications:
Chemistry: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, through cross-coupling reactions.
Biology: The compound can be used to modify biologically active molecules, potentially leading to new drug candidates or bioactive compounds.
Medicine: Research into new therapeutic agents often involves the use of organozinc reagents to create novel molecular structures with potential medicinal properties.
Mechanism of Action
The mechanism by which 2-Allyloxy-4-fluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo transmetalation with a palladium catalyst. This process generates a palladium-aryl intermediate, which then participates in the cross-coupling reaction to form a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or coupling partner .
Comparison with Similar Compounds
2-Allyloxy-4-fluorophenylzinc bromide can be compared with other similar organozinc compounds, such as:
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: This compound has a morpholino substituent, which can influence its reactivity and selectivity in different ways.
2,6-Difluorophenylzinc bromide: The presence of two fluorine atoms can lead to different electronic and steric effects compared to the single fluorine atom in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can offer distinct reactivity and selectivity advantages in certain synthetic applications.
Properties
Molecular Formula |
C9H8BrFOZn |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-prop-2-enoxybenzene-4-ide |
InChI |
InChI=1S/C9H8FO.BrH.Zn/c1-2-6-11-9-5-3-4-8(10)7-9;;/h2-4,7H,1,6H2;1H;/q-1;;+2/p-1 |
InChI Key |
WYCRKLSEESBQHA-UHFFFAOYSA-M |
Canonical SMILES |
C=CCOC1=[C-]C=CC(=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



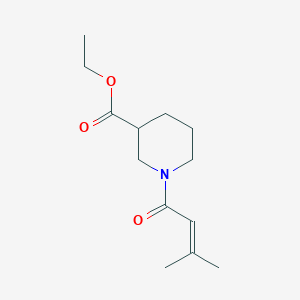
![2-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-1-(4,6-dimethoxybenzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B14900194.png)



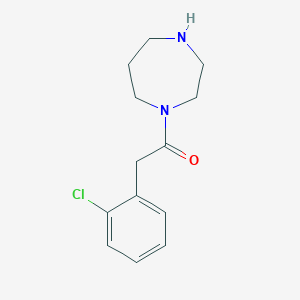
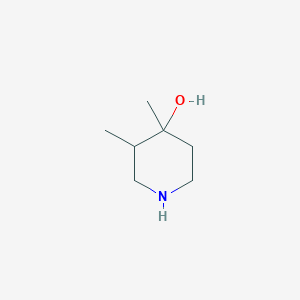
![(2'-Methyl-6'-(triethylsilyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14900249.png)
![Azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;trihydrate](/img/structure/B14900251.png)
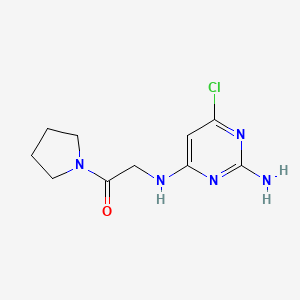
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
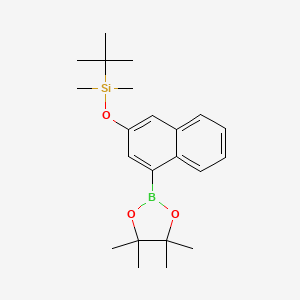
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
